molecular formula C12H15ClN2 B12628829 2-Amino-8-ethyl-3-methylquinoline hydrochloride CAS No. 1170438-56-8

2-Amino-8-ethyl-3-methylquinoline hydrochloride

Cat. No.: B12628829
CAS No.: 1170438-56-8
M. Wt: 222.71 g/mol
InChI Key: GNRQJXMWSJZFAB-UHFFFAOYSA-N
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Description

2-Amino-8-ethyl-3-methylquinoline hydrochloride is a chemical compound with the molecular formula C12H14N2.HCl and a molecular weight of 222.71 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and has applications in various scientific fields.

Preparation Methods

The synthesis of 2-Amino-8-ethyl-3-methylquinoline hydrochloride involves several steps. One common method includes the reaction of 8-ethyl-3-methylquinoline with ammonia under specific conditions to introduce the amino group at the 2-position. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions . Industrial production methods often involve optimizing these reaction conditions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

2-Amino-8-ethyl-3-methylquinoline hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-8-ethyl-3-methylquinoline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-8-ethyl-3-methylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

2-Amino-8-ethyl-3-methylquinoline hydrochloride can be compared with other similar quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specific research applications.

Properties

CAS No.

1170438-56-8

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

IUPAC Name

8-ethyl-3-methylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C12H14N2.ClH/c1-3-9-5-4-6-10-7-8(2)12(13)14-11(9)10;/h4-7H,3H2,1-2H3,(H2,13,14);1H

InChI Key

GNRQJXMWSJZFAB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=C1N=C(C(=C2)C)N.Cl

Origin of Product

United States

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